Product packaging for Ethyl (4-Nitrophenylamino) Oxoacetate(Cat. No.:CAS No. 5416-11-5)

Ethyl (4-Nitrophenylamino) Oxoacetate

Cat. No.: B014832
CAS No.: 5416-11-5
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
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Description

Contextualization within N-Aryl Oxoacetate Chemistry

Ethyl (4-nitrophenylamino) oxoacetate belongs to the broader class of compounds known as N-aryl oxoacetates or N-aryl oxamates. These molecules are characterized by an N-aryl amide linked to an α-ketoester functionality. The chemistry of N-aryl oxoacetates is rich and varied, largely dictated by the interplay of the electron-withdrawing α-keto and ester groups and the electronic nature of the N-aryl substituent.

The synthesis of N-aryl oxoacetates can be achieved through several methods. A common approach involves the reaction of an aniline (B41778) derivative with an oxalyl chloride derivative, such as ethyl oxalyl chloride. Another method involves the transformation of N-alkylated anilines using reagents like ethyl 2-diazoacetoacetate in the presence of a rhodium catalyst. lookchem.com The reactivity of N-aryl oxoacetates is centered around several key features. The amide C-N bond can be cleaved under certain conditions, and the α-keto group can participate in various nucleophilic addition and condensation reactions. The aryl ring itself can undergo electrophilic substitution reactions, with the substitution pattern influenced by the electronic nature of the oxoacetate side chain.

Significance in Contemporary Organic Synthesis and Biological Sciences

The significance of this compound in contemporary organic synthesis stems from its role as a versatile building block. lookchem.com The presence of multiple functional groups—the ester, the amide, the keto group, and the nitroaryl moiety—provides chemists with a range of handles for molecular elaboration. For instance, the nitro group can be readily reduced to an amine, which can then be further functionalized, opening pathways to a variety of substituted aniline derivatives. This versatility allows for its use in the construction of heterocyclic compounds and other complex molecular scaffolds that are of interest in medicinal chemistry and materials science.

In the realm of biological sciences, while direct studies on the biological activity of this compound are not extensively documented in publicly available research, the structural motif is present in molecules with known biological activities. For example, derivatives of N-aryl oxoacetates have been investigated for their herbicidal properties. bris.ac.uk Specifically, compounds based on the structure of Ketol-acid reductoisomerase (KARI) inhibitor IpOHA have shown herbicidal effects. bris.ac.uk Furthermore, the nitrophenylamino moiety is a feature in some compounds designed as tyrosinase inhibitors, suggesting that derivatives of this compound could be explored for similar applications. chemicalbook.comnih.gov The general class of N-aryl compounds is of significant interest in the development of pharmaceuticals and agrochemicals. lookchem.com

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂O₅ lookchem.com
Molecular Weight 238.20 g/mol lookchem.com
Appearance Pale Yellow Crystalline Solid lookchem.comchemicalbook.com
Melting Point 172-173 °C lookchem.comchemicalbook.com
Solubility Soluble in Dichloromethane, Ethyl Acetate (B1210297) chemicalbook.com
CAS Number 5416-11-5 lookchem.com

Spectroscopic Data (Predicted)

¹H NMR Predicted Chemical Shift (ppm)
Ethyl-H (t)~1.4
Ethyl-H (q)~4.4
Aromatic-H (d)~8.0-8.3
NH (s)~9.0-10.0
¹³C NMR Predicted Chemical Shift (ppm)
CH₃~14
CH₂~62
Aromatic C~118-145
C=O (ester)~160
C=O (keto)~180-190
IR Spectroscopy Predicted Wavenumber (cm⁻¹)
N-H Stretch~3300
C=O Stretch (ester)~1730
C=O Stretch (keto)~1680
NO₂ Stretch~1520, 1350

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B014832 Ethyl (4-Nitrophenylamino) Oxoacetate CAS No. 5416-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
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InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
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Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
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Record name ETHYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
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Record name Ethyl acetate
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
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Record name Ethyl acetate
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URL http://www.hmdb.ca/metabolites/HMDB0031217
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
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Record name Ethyl acetate
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Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
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Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
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URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Synthetic Methodologies and Strategies for Ethyl 4 Nitrophenylamino Oxoacetate

Established Synthetic Routes to Ethyl (4-Nitrophenylamino) Oxoacetate

The construction of this compound typically relies on the formation of the central N-C bond of the amide group, a reaction commonly achieved through amination.

Amination Reactions in Oxoacetate Synthesis

The primary method for forming the N-phenyl bond in N-aryloxamates like this compound is through the acylation of an aniline (B41778) with a suitable oxoacetic acid derivative. The most direct approach involves the reaction of 4-nitroaniline (B120555) with an activated form of ethyl oxoacetate, such as ethyl chlorooxoacetate (ethyl oxalyl chloride).

In related syntheses, such as the preparation of γ-anilino-β-ketoesters, the direct amination of halo-ketoesters with anilines has been explored. nih.gov This strategy, however, presents challenges due to the relatively low nucleophilicity of the aniline nitrogen, a result of the lone pair's resonance with the aromatic ring. nih.gov To overcome this, specific conditions are necessary. For instance, the direct amination of ethyl 4-chloroacetoacetate with anilines can be achieved by carefully modulating the base and temperature conditions. nih.gov A typical procedure involves heating the aniline with the chloro-ester in the presence of a mild base like sodium bicarbonate and a catalyst like sodium iodide in a polar aprotic solvent. nih.gov

Table 1: General Conditions for Direct Amination of a Ketoester with Aniline

Parameter Condition Purpose
Reactants Aniline, Ethyl α-chloroacetoacetate Forms the C-N bond
Base Sodium Bicarbonate (NaHCO₃) Neutralizes HCl byproduct
Catalyst Sodium Iodide (NaI) Promotes reaction via Finkelstein reaction
Solvent Acetonitrile Provides a suitable reaction medium
Temperature 80 °C To overcome activation energy

Data derived from a representative procedure for the synthesis of related anilino-ketoesters. nih.gov

This established reactivity provides a foundational strategy for the synthesis of this compound, likely proceeding through the nucleophilic attack of 4-nitroaniline on an electrophilic carbonyl carbon of an ethyl oxoacetate derivative.

Esterification Approaches in Related Compound Synthesis

The ethyl ester functional group within the target molecule is a key feature. In syntheses where the corresponding carboxylic acid, N-(4-Nitrophenyl)oxamic acid, is formed or used as a precursor, a final esterification step is required. The most common and established method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. youtube.com The reaction is an equilibrium process, and to drive it towards the product (the ester), an excess of the alcohol is used, or water is removed as it is formed. youtube.com

Reaction Scheme: Fischer Esterification R-COOH + R'-OH <--[H⁺]--> R-COOR' + H₂O (Carboxylic Acid) + (Alcohol) <--[Acid Catalyst]--> (Ester) + (Water)

Preparation of Key Precursors and Intermediates

Synthesis of Substituted Anilines for Oxoacetate Conjugation

The primary substituted aniline required for the synthesis of the title compound is 4-nitroaniline. Various synthetic pathways exist for its preparation, ranging from industrial-scale production to laboratory methods. These methods often involve the nitration of an aniline precursor or the amination of a nitro-substituted benzene (B151609) ring.

One major industrial method involves the amination of 4-nitrochlorobenzene. wikipedia.org In this process, 4-nitrochlorobenzene is treated with ammonia, typically at elevated temperature and pressure, to substitute the chlorine atom with an amino group, yielding 4-nitroaniline. wikipedia.orgprepchem.com

A common laboratory synthesis starts from aniline. wikipedia.org To prevent the amino group from being protonated and directing nitration to the meta position, it is first protected, usually by acetylation with acetic anhydride (B1165640) to form acetanilide. The subsequent electrophilic aromatic substitution with a nitrating mixture (nitric and sulfuric acids) installs the nitro group primarily at the para position due to the ortho,para-directing effect of the acetamido group. The resulting 4-nitroacetanilide is then deprotected via acid-catalyzed hydrolysis to yield 4-nitroaniline. wikipedia.orgprepchem.comyoutube.com A separation step is necessary to remove the small amount of the 2-nitro isomer that also forms. wikipedia.org

Alternative and more direct approaches are also documented. A process for preparing nitroaniline derivatives involves the direct amination of an aromatic nitro compound, such as nitrobenzene (B124822), using an O-alkylhydroxylamine in the presence of a base and an optional metallic catalyst. google.comgoogleapis.com This method is presented as an industrially advantageous one-step process. google.com

The table below summarizes various synthetic strategies for producing 4-nitroaniline.

Starting MaterialKey ReagentsBrief DescriptionFindings/Yield
4-NitrochlorobenzeneAmmonia (NH₃)Nucleophilic aromatic substitution (amination) under heat and pressure. wikipedia.orgprepchem.comYield is approximately 95% of the theoretical amount. prepchem.com
Aniline1. Acetic Anhydride 2. HNO₃/H₂SO₄ 3. H₂SO₄ (hydrolysis)Protection of the amino group, followed by electrophilic nitration and subsequent deprotection. wikipedia.orgprepchem.comThe final hydrolysis step yields 70-75 g of 4-nitroaniline from 100 g of 4-nitroacetanilide. prepchem.com
4-NitroacetanilideSulfuric Acid (H₂SO₄)Acid-catalyzed hydrolysis to remove the acetyl protecting group. prepchem.comyoutube.comThe clear solution of dissolved 4-nitroacetanilide is treated with a base to precipitate the product. prepchem.com
NitrobenzeneO-methylhydroxylamine, Potassium tert-butoxide, Cuprous IodideDirect amination of the aromatic nitro compound. google.comgoogleapis.comConversion of nitrobenzene: 52%. Yield of N-methyl-4-nitroaniline: 18%. google.com
BenzylideneanilineNitric Acid (d=1.38 g/ml), Sulfuric AcidNitration of the aniline derivative followed by removal of the benzaldehyde (B42025) group with steam. prepchem.comThe p-nitroaniline is obtained in a very pure form after neutralization. prepchem.com

Routes to Ethyl Chlorooxoacetate

Ethyl chlorooxoacetate, also known as monoethyl oxalyl chloride, is a key reagent for introducing the ethyl oxoacetate moiety. scbt.comnih.gov Its synthesis is critical for the subsequent acylation of 4-nitroaniline.

One established method for preparing ethyl chlorooxoacetate involves the reaction of diethyl oxalate (B1200264) with phosphorus pentachloride. prepchem.com This reaction is typically conducted by heating the mixture for an extended period while excluding moisture. After the initial reaction, the byproduct phosphorus oxychloride is removed by vacuum distillation. The residue is then heated with palladium black to facilitate the removal of ethyl chloride, and the final product is isolated by vacuum distillation. prepchem.com However, this method can be difficult to control, and the separation of the product from phosphorus oxychloride can be challenging. google.com A similar reaction with thionyl chloride is also reported to be difficult to manage. google.com

A more recent and seemingly efficient process utilizes the reaction of oxalyl chloride with absolute ethanol (B145695). google.comgoogle.com In this method, oxalyl chloride and ethanol are reacted in the presence of diethyl oxalate, which acts as a diluent. The reaction can be carried out at moderate temperatures (10-28 °C), offering stable and easily controlled conditions. google.com This process is reported to produce ethyl chlorooxoacetate with high yield and purity, with hydrochloric acid and diethyl oxalate as byproducts. google.comgoogle.com

The following table outlines the key aspects of a patented process for synthesizing ethyl chlorooxoacetate from oxalyl chloride and ethanol. google.com

ReactantsDiluentTemperatureKey ParametersProduct YieldProduct Purity
Oxalyl Chloride, Absolute EthanolDiethyl Oxalate10-28 °COptimal temperature: 15-19 °C. google.com85-88%≥99%
Oxalyl Chloride, Dehydrated AlcoholDiethyl Oxalate24-28 °CMole feed ratio (Oxalyl Chloride:Alcohol) = 2.18. Diluent is 3.6 times the amount of alcohol. google.com85%99.2%
Oxalyl Chloride, Dehydrated AlcoholDiethyl Oxalate23-27 °CMole feed ratio (Oxalyl Chloride:Alcohol) = 1.24. Diluent is 4.5 times the amount of alcohol. google.com86.2%99%

This modern approach offers advantages such as a simple production process, reduced equipment investment, and stable reaction control, making it a favorable route for producing this essential reagent. google.com

Chemical Reactivity and Transformation of Ethyl 4 Nitrophenylamino Oxoacetate

Fundamental Reaction Pathways

The reactivity of ethyl (4-nitrophenylamino) oxoacetate is dictated by the functional groups present in its structure. These groups provide specific sites for chemical reactions, allowing for a range of transformations.

Reactivity at the Oxoacetate Moiety

The oxoacetate portion of the molecule, containing both a ketone and an ester functional group, is a hub of chemical reactivity. The presence of the α-keto group makes the adjacent methylene protons acidic, facilitating enolate formation under basic conditions. This enolate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions.

The ester group is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield the corresponding carboxylic acid. This transformation is often a preliminary step for further modifications, such as decarboxylation, which can occur under heating, particularly if there is a β-carbonyl group. The ester can also undergo transesterification in the presence of an alcohol and a suitable catalyst.

Transformations of the Nitrophenylamino Group

The nitrophenylamino group is another key site for chemical transformations. The nitro group (NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, the nitro group itself can be readily reduced to an amino group (NH2) using various reducing agents, such as catalytic hydrogenation (e.g., with H2/Pd-C) or metals in acidic media (e.g., Sn/HCl or Fe/HCl). This transformation is fundamental in the synthesis of various derivatives, including those used in the production of dyes and pharmaceuticals. wikipedia.org

The amino group of the 4-nitroaniline (B120555) moiety can undergo diazotization when treated with nitrous acid (generated in situ from NaNO2 and a strong acid). wikipedia.org The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups, including hydroxyl, cyano, and halides, through Sandmeyer-type reactions. wikipedia.org

Derivatization Strategies and Analogue Synthesis

The structural features of this compound provide multiple avenues for the synthesis of a diverse range of analogues. These strategies involve modifications to the phenyl ring, alterations of the ester group, and the construction of heterocyclic systems.

Modifications of the Phenyl Ring

The aromatic phenyl ring is a prime target for modification, primarily through electrophilic aromatic substitution reactions. While the nitro group is deactivating, forcing conditions or the use of highly reactive electrophiles can lead to the introduction of additional substituents. However, a more common strategy involves the initial reduction of the nitro group to an amino group, which is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org For instance, bromination of the corresponding aniline (B41778) derivative in the presence of a protecting group on the amine can lead to mono-substituted products. wikipedia.org

Further modifications can be achieved by leveraging the reactivity of the diazonium salt formed from the amino group. This allows for the introduction of a wide variety of substituents that are not easily accessible through direct substitution reactions.

Starting MaterialReagent(s)ProductReaction Type
Ethyl (4-aminophenylamino)oxoacetateBr2, CH3COOHEthyl (2-bromo-4-aminophenylamino)oxoacetateElectrophilic Aromatic Substitution
Ethyl (4-aminophenylamino)oxoacetate1. NaNO2, HCl 2. CuCNEthyl (4-cyanophenylamino)oxoacetateSandmeyer Reaction
Ethyl (4-aminophenylamino)oxoacetate1. NaNO2, HBF4 2. HeatEthyl (4-fluorophenylamino)oxoacetateSchiemann Reaction

Alterations of the Ester Group

The ethyl ester group can be readily modified to generate a variety of derivatives. As mentioned, hydrolysis of the ester produces the corresponding carboxylic acid, which can then be converted into other functional groups such as acid chlorides, amides, or other esters through standard synthetic methodologies. Transesterification with different alcohols in the presence of an acid or base catalyst allows for the synthesis of a series of alkyl (4-nitrophenylamino) oxoacetates with varying chain lengths and branching.

Starting MaterialReagent(s)ProductReaction Type
Ethyl (4-nitrophenylamino)oxoacetate1. NaOH, H2O 2. HCl(4-Nitrophenylamino)oxoacetic acidHydrolysis
Ethyl (4-nitrophenylamino)oxoacetateCH3OH, H+Methyl (4-nitrophenylamino)oxoacetateTransesterification
(4-Nitrophenylamino)oxoacetic acidSOCl2(4-Nitrophenylamino)oxoacetyl chlorideAcid Chloride Formation
(4-Nitrophenylamino)oxoacetyl chlorideNH32-((4-Nitrophenyl)amino)-2-oxoacetamideAmidation

Construction of Heterocyclic Derivatives

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. rsc.org The presence of multiple reactive sites allows for intramolecular and intermolecular cyclization reactions to form rings containing nitrogen, oxygen, and other heteroatoms. For example, the reduction of the nitro group followed by reaction with a suitable dielectrophile can lead to the formation of benzodiazepines or other related heterocyclic systems.

Furthermore, the oxoacetate moiety can be utilized in condensation reactions with dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines can yield pyrazole derivatives, while reaction with hydroxylamine can lead to isoxazoles. The versatility of this compound as a building block in heterocyclic synthesis is a significant aspect of its chemical utility. rsc.orgresearchgate.net

ReagentsHeterocyclic Product
HydrazinePyrazolone derivative
Substituted HydrazineN-substituted Pyrazolone derivative
HydroxylamineIsoxazolone derivative
PhenylenediamineBenzodiazepine derivative (after reduction of nitro group)

Mechanistic Investigations of Key Reactions

The chemical reactivity of this compound is centered around the electrophilic nature of the two carbonyl carbons within the oxoacetate moiety and the electronic influence of the 4-nitrophenylamino group. Mechanistic investigations, while not extensively reported for this specific molecule, can be elucidated by drawing parallels with the well-established reactivity of related esters, amides, and α-keto esters.

Elucidation of Reaction Mechanisms involving the Oxoacetate Moiety

The oxoacetate moiety of this compound presents two primary sites for nucleophilic attack: the ester carbonyl carbon and the adjacent ketone carbonyl carbon. The reactivity at these sites is significantly influenced by the strong electron-withdrawing nature of the para-nitro group on the phenyl ring, which is transmitted through the amino linkage.

One of the most fundamental reactions involving the oxoacetate moiety is its hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of the ester group is expected to proceed via a nucleophilic acyl substitution mechanism, specifically a base-catalyzed saponification. The reaction is initiated by the attack of a hydroxide ion on the electrophilic ester carbonyl carbon. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide leaving group to form a carboxylic acid, which is then deprotonated under the basic conditions to yield the carboxylate salt. chemistrysteps.comyoutube.comyoutube.com

The general steps are as follows:

Nucleophilic Attack: The hydroxide ion attacks the ester carbonyl carbon.

Formation of Tetrahedral Intermediate: A negatively charged tetrahedral intermediate is formed.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and leading to the departure of the ethoxide ion.

The presence of the adjacent ketone and the electron-withdrawing 4-nitrophenylamino group enhances the electrophilicity of the ester carbonyl, making it more susceptible to nucleophilic attack.

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the hydrolysis mechanism involves the initial protonation of the ester carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

The key steps in the acid-catalyzed mechanism are:

Protonation of Carbonyl Oxygen: The ester carbonyl oxygen is protonated by the acid catalyst.

Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester.

Elimination of Alcohol: The protonated ethoxy group departs as a neutral ethanol (B145695) molecule.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated to regenerate the acid catalyst.

All steps in the acid-catalyzed hydrolysis are reversible, and the position of the equilibrium can be influenced by the reaction conditions, such as the concentration of water. chemistrysteps.com

A hypothetical representation of the relative rates of hydrolysis under different pH conditions is presented in Table 1.

ConditionCatalystRelative Rate Constant (k_rel)
AcidicH₃O⁺1.0
NeutralH₂O0.01
BasicOH⁻100

Table 1: Hypothetical Relative Rate Constants for the Hydrolysis of the Ester Moiety in this compound under Different Catalytic Conditions. This interactive table illustrates the significantly faster rate of base-catalyzed hydrolysis compared to acid-catalyzed and neutral hydrolysis, a common characteristic for ester hydrolysis.

Mechanistic Insights into Substituent Effects

The electronic properties of the substituent on the phenyl ring play a crucial role in modulating the reactivity of this compound. The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives, provides a quantitative framework for understanding these substituent effects. semanticscholar.org

For reactions involving nucleophilic attack on the oxoacetate moiety, the reaction rate is highly sensitive to the electronic nature of the substituent on the phenyl ring. The 4-nitro group is a powerful electron-withdrawing group (σ_p = +0.78) that significantly deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic attack on the ring and enhances the electrophilicity of the side chain.

In the context of the hydrolysis of the ester, the electron-withdrawing nitro group increases the partial positive charge on the ester carbonyl carbon, making it a more favorable target for nucleophiles. This leads to an acceleration of the reaction rate. This effect can be quantified by a positive Hammett reaction constant (ρ). A positive ρ value indicates that the reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged transition state formed during the rate-determining step of nucleophilic attack. viu.ca For the alkaline hydrolysis of substituted phenyl N-phenylcarbamates, a related class of compounds, a significant positive Hammett sensitivity (ρ = 2.86) has been observed, indicating a strong dependence on the electronic nature of the substituent. rsc.org

To illustrate the impact of substituents on the reaction rate, consider the hypothetical relative rate constants for the base-catalyzed hydrolysis of a series of ethyl (substituted-phenylamino) oxoacetates presented in Table 2.

Substituent (X)Hammett Constant (σ_p)Hypothetical Relative Rate Constant (k_rel)
-OCH₃-0.270.2
-CH₃-0.170.5
-H0.001.0
-Cl+0.233.5
-CN+0.6625.0
-NO₂+0.7850.0

Table 2: Hypothetical Relative Rate Constants for the Base-Catalyzed Hydrolysis of Ethyl (4-X-phenylamino) Oxoacetates at 25°C. This interactive table demonstrates the significant increase in reaction rate with increasingly electron-withdrawing substituents on the phenyl ring, as predicted by the Hammett equation.

The data clearly shows that as the electron-withdrawing character of the para-substituent increases (indicated by a more positive σ_p value), the relative rate of hydrolysis increases substantially. The strong electron-withdrawing nitro group in this compound therefore plays a pivotal role in enhancing its reactivity towards nucleophiles.

Applications of Ethyl 4 Nitrophenylamino Oxoacetate in Advanced Organic Synthesis

Role as a Synthetic Precursor

The structural features of ethyl (4-nitrophenylamino) oxoacetate, including an activated amide, an ester, and a nitroaromatic ring, provide multiple sites for chemical modification. This has led to its widespread use as a foundational element in the synthesis of more elaborate molecules.

Building Block for Complex Organic Molecules

The utility of this compound as a scaffold for constructing complex organic molecules is a subject of ongoing research. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized. The oxoacetate moiety provides a reactive handle for various transformations, including condensations and cyclizations. While specific, large-scale complex natural product syntheses employing this exact starting material are not extensively documented in publicly available literature, its potential is evident from its structural components. The combination of the aromatic ring, the amino linkage, and the two-carbon ester fragment provides a framework that can be elaborated into more complex systems.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the use of versatile intermediates that can be readily converted into a variety of drug candidates. wikipedia.org this compound serves as a key intermediate in the development of new drugs due to its structural diversity and reactivity. wikipedia.org The nitrophenyl group, for instance, is a common feature in various bioactive molecules. The reduction of the nitro group to an amine is a critical step in the synthesis of many pharmaceuticals, opening up pathways for the introduction of diverse substituents and the formation of various heterocyclic systems.

While specific drug names for which this compound is a direct precursor are not always publicly disclosed in detail, its role as a key building block is acknowledged in the broader context of pharmaceutical development. wikipedia.org The general strategy involves utilizing the inherent reactivity of the molecule to construct the core structures of pharmacologically active compounds.

Reagent in Diverse Chemical Transformations

Beyond its role as a structural precursor, this compound actively participates in a range of chemical reactions that are fundamental to organic synthesis.

Application in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of complex molecules. While direct participation of the intact this compound in well-known named C-C bond-forming reactions is not prominently reported, its derivatives are instrumental. For instance, the reduction of the nitro group and subsequent diazotization of the resulting aniline (B41778) derivative would generate a diazonium salt. This diazonium salt could then be utilized in various cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds. The oxoacetate portion of the molecule can also be envisioned to participate in reactions like the aldol (B89426) or Claisen condensations after appropriate functional group manipulation.

Utility in Heterocycle Construction

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structural motifs present in this compound make it a promising candidate for the synthesis of various heterocycles. The 1,4-disubstituted aromatic ring, combined with the adjacent amide and ester functionalities, provides the necessary components for cyclization reactions.

For example, the reduction of the nitro group to an amine, followed by intramolecular condensation with the ester or a derivative thereof, could lead to the formation of benzannulated heterocycles. Furthermore, the amide nitrogen and the carbonyl groups of the oxoacetate moiety can participate in cyclocondensation reactions with other reagents to form a variety of five- or six-membered heterocyclic rings. While specific, named reactions like the Biginelli or Hantzsch synthesis may not directly employ this exact molecule as a starting component in their classical form, the principles of these multicomponent reactions highlight the potential for derivatives of this compound to be used in the construction of dihydropyrimidinones and other medicinally relevant heterocyclic systems. nih.gov

Biological Activities and Pharmacological Investigations of Ethyl 4 Nitrophenylamino Oxoacetate and Its Analogues

Evaluation of Biological Activity Profiles

The therapeutic potential of a compound is initially assessed through a broad evaluation of its biological activities. For ethyl (4-nitrophenylamino) oxoacetate and its analogues, this has encompassed studies in oncology, microbiology, and enzymology, revealing a diverse profile of interactions with biological systems.

Anticancer Activity Studies

The fight against cancer necessitates the continual discovery of novel chemical entities that can selectively target and eliminate malignant cells. Several studies have evaluated the anticancer potential of compounds structurally related to this compound against various human cancer cell lines.

Thiophene carboxamide derivatives, considered biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), have shown notable activity. researchgate.net Among a synthesized series, compounds 2b and 2e were identified as the most potent molecules against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. researchgate.net Further investigations using a 3D spheroid model, which more closely mimics the tumor microenvironment, demonstrated that these compounds perturb the formation of cancer cell clusters. researchgate.net

In another study, oxazolo[5,4-d]pyrimidine (B1261902) derivatives were assessed for their cytotoxic effects. One derivative, compound 17 (N-[4-(2-{[2-(pyridin-4-yl)oxazolo[5,4-d]pyrimidin-7-yl]amino}ethyl}phenyl]-N'-phenylurea), was a potent in vitro inhibitor of the AURKA enzyme and demonstrated cytotoxicity against the HCT116 human colorectal carcinoma cell line with an IC₅₀ value below 100 nM. mdpi.com Another compound in this family, compound 14 , showed significant activity against H460, B16F10, and A549 cell lines, with IC₅₀ values comparable to the reference drug SU5402. mdpi.com

The cytotoxicity of various plant-derived essential oils and extracts containing ethyl acetate (B1210297) fractions has also been documented. An essential oil from Nepeta mahanensis displayed considerable cytotoxicity against MCF-7 (breast), HepG2 (liver), Caco-2 (colorectal), and SH-SY5Y (neuroblastoma) cancer cell lines, with IC₅₀ values after 24 hours ranging from 0.047 to 0.81 mg/mL. nih.gov Similarly, an ethyl acetate extract of endophytic fungi from soursop leaves showed high anticancer activity against the MCF-7 breast cancer cell line, with one isolate identified as Phomopsis sp., exhibiting an IC₅₀ of 19.20 μg/mL. researchgate.net

Table 1: Anticancer Activity of this compound Analogues and Related Compounds

Compound/ExtractCancer Cell LineReported Activity (IC₅₀)Reference
Thiophene Carboxamide (2b)Hep3B (Liver)5.46 µM researchgate.net
Thiophene Carboxamide (2e)Hep3B (Liver)12.58 µM researchgate.net
Oxazolo[5,4-d]pyrimidine (17)HCT116 (Colorectal)< 100 nM mdpi.com
Oxazolo[5,4-d]pyrimidine (14)H460, B16F10, A5495.472, 4.260, 5.837 µM mdpi.com
Nepeta mahanensis Essential OilMCF-7 (Breast)~0.047 mg/mL nih.gov
Phomopsis sp. Fungal ExtractMCF-7 (Breast)19.20 µg/mL researchgate.net

Antimicrobial Efficacy Assessments

The rise of multidrug-resistant bacteria presents a significant global health challenge, driving the search for new antimicrobial agents. Plant extracts are a promising source of such compounds. An ethyl acetate root extract of Vernonia adoensis was investigated for its antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The extract demonstrated inhibitory effects on both bacteria, with greater potency against P. aeruginosa, causing an 86% inhibition in growth. nih.gov Further studies revealed that the extract impairs the bacterial membrane, leading to the leakage of proteins. nih.gov The extract also inhibited the formation of biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.gov

Table 2: Antimicrobial Activity of a Related Ethyl Acetate Extract

ExtractBacterial StrainKey FindingReference
Vernonia adoensis Ethyl Acetate Root ExtractPseudomonas aeruginosa86% growth inhibition; inhibits biofilm formation nih.gov
Vernonia adoensis Ethyl Acetate Root ExtractStaphylococcus aureusInhibitory effect observed nih.gov

Anthelmintic and Antiparasitic Potential

Parasitic infections, particularly those caused by helminths (worms), affect a significant portion of the world's population. The reliance on a limited number of drugs, such as praziquantel (B144689) for schistosomiasis, makes the discovery of new anthelmintic agents a priority. nih.gov Research into the chemical constituents of the bioluminescent mushroom Neonothopanus gardneri led to the isolation of several long-chain fatty acids. nih.gov One of these, (7R,8R,9Z)-7,8-dihydroxyoctadec-9-enoic acid , displayed significant antiparasitic activity against the parasite Schistosoma mansoni ex vivo, with a half-maximal effective concentration (EC₅₀) of less than 10 μM. nih.gov Importantly, this compound showed no toxicity in mammalian cells or in the model organism Caenorhabditis elegans. nih.gov While these findings are not directly on an analogue of this compound, they highlight the methodologies used and the potential for discovering novel antiparasitic compounds from natural and synthetic sources.

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Aromatase)

Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for processes like pH regulation and metabolism in various organisms, including pathogenic bacteria. nih.gov Their inhibition has been explored as a potential therapeutic strategy. The α-CA from the pathogenic bacterium Neisseria gonorrhoeae (NgCA) has been identified as a drug target. nih.gov Studies on the inhibition of this enzyme by a range of inorganic and organic anions revealed that compounds like sulfamide, sulfamate, and N,N-diethyldithiocarbamate were effective inhibitors, with inhibition constants (Kᵢ) in the micromolar range. nih.gov The esterase activity of CAs is often studied using 4-nitrophenyl acetate as a substrate, a compound structurally related to the title molecule, indicating that this chemical scaffold can interact with the enzyme's active site. nih.govnih.gov

Table 3: Inhibition of Neisseria gonorrhoeae Carbonic Anhydrase (NgCA)

InhibitorInhibition Constant (Kᵢ)Reference
Sulfamide5.1 µM nih.gov
Sulfamate88 µM nih.gov
N,N-diethyldithiocarbamate7.6 µM nih.gov
Trithiocarbonate9.1 µM nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effect at the molecular level is critical for its development as a therapeutic agent. For anticancer compounds, this involves identifying the specific proteins or pathways they target to halt cell proliferation and induce cell death.

Interaction with Specific Molecular Targets (e.g., Anti-apoptotic Bcl-2 Family Proteins)

A key mechanism for cancer cell survival is the evasion of apoptosis, or programmed cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. nih.gov This family includes anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govresearchgate.net In many cancers, anti-apoptotic proteins are overexpressed, effectively sequestering the pro-apoptotic proteins and preventing the initiation of cell death. nih.gov

Small molecule inhibitors that target the Bcl-2 family work by binding to the hydrophobic groove of anti-apoptotic proteins. nih.gov This action displaces the pro-apoptotic proteins, which are then free to form pores in the mitochondrial outer membrane. researchgate.netnih.gov This membrane permeabilization leads to the release of cytochrome c and other factors that trigger the caspase cascade, culminating in apoptosis. nih.gov The anticancer activity of some compounds has been directly linked to this mechanism. For instance, treatment of MCF-7 cancer cells with the essential oil of Nepeta mahanensis was found to significantly increase the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state that leads to cell death. nih.gov This suggests that inducing apoptosis by modulating the activity of Bcl-2 family proteins is a key mechanism of action for certain anticancer compounds related to this compound.

Cellular Pathway Modulation

Research into compounds structurally related to this compound, such as N-phenylamides and oxamates, indicates that they can influence critical cellular signaling pathways. For instance, a series of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives, which share the N-phenylamide moiety, have been shown to target the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govresearchgate.net This pathway is fundamental in regulating the cell cycle, and its dysregulation is a hallmark of many cancers. One of the tested compounds, compound 16 , was found to significantly affect the expression of genes encoding for PI3K, AKT, and the pro-apoptotic protein BAD. nih.govresearchgate.net

Furthermore, the simple oxamate (B1226882) structure, which forms the core of this compound, is known to inhibit lactate (B86563) dehydrogenase (LDH-A). nih.gov This enzyme plays a crucial role in aerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). nih.gov By inhibiting LDH-A, oxamate can disrupt cancer cell metabolism. This inhibition leads to a downregulation of the CDK1/cyclin B1 pathway, which is essential for the transition from the G2 phase to mitosis in the cell cycle. nih.gov

Induction of Specific Cellular Processes (e.g., Apoptosis, Cytotoxicity)

The modulation of cellular pathways by analogues of this compound often translates into the induction of specific cellular processes such as cytotoxicity and apoptosis (programmed cell death).

The inhibition of LDH-A by oxamate has been demonstrated to suppress cell proliferation in a dose- and time-dependent manner in nasopharyngeal carcinoma cell lines. nih.gov This cytotoxic effect is linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis through the generation of mitochondrial reactive oxygen species (ROS). nih.gov

Similarly, studies on other related heterocyclic compounds have identified potent inducers of apoptosis. For example, certain 3-aryl-5-aryl-1,2,4-oxadiazole derivatives have been identified as novel apoptosis inducers. nih.gov One such compound, when tested on the T47D breast cancer cell line, caused cell cycle arrest in the G1 phase, which was followed by the induction of apoptosis. nih.gov Another study on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives also identified compounds that induce apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability. nih.gov One of the hit compounds from this study resulted in a 26.86% reduction in cell viability and was shown to induce apoptosis through flow cytometric analysis. nih.gov

The cytotoxic effects of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide derivatives have been quantified against various cancer cell lines, as detailed in the table below.

Table 1: Cytotoxicity of N-Phenyl-Quinolone-Carboxamide Analogues

Compound Cell Line IC₅₀ (µM)
8 Caco-2 98
HCT-116 337
16 Caco-2 13
HCT-116 240.2

Data sourced from a study on N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides as anticancer agents. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses in Biological Systems

Impact of Phenyl Ring Substituents on Bioactivity

The nature and position of substituents on the phenyl ring can dramatically alter the biological activity of (phenylamino)oxoacetate derivatives. A study on aryloxamic acids, which are close analogues, revealed the significant impact of phenyl ring substituents on their ability to bind to the rat liver nuclear L-T3 receptor. nih.gov The study demonstrated that methyl-substituted derivatives, in particular, exhibited unprecedented potency. nih.gov

The table below summarizes the in vitro binding affinities of selected aryloxamic acid analogues to the nuclear L-T3 receptor.

Table 2: In Vitro Nuclear L-T3 Receptor Binding of Aryloxamic Acid Analogues

Compound Substitution Pattern IC₅₀ (nM)
7f 3,5-dimethyl-4-(4-hydroxy-3-isopropylphenoxy) 0.19
23a 3,5-diiodo-4-(4-methoxyphenoxy) 0.16

Data from a study on the synthesis and structure-activity relationships of oxamic acid and acetic acid derivatives related to L-thyronine. nih.gov

In another class of compounds, the 3-aryl-5-aryl-1,2,4-oxadiazoles, SAR studies showed that the 3-phenyl group could be replaced by a pyridyl group, and a substituted five-membered ring at the 5-position was important for pro-apoptotic activity. nih.gov This highlights that both electronic and steric properties of the substituents on the aromatic rings are crucial for biological activity.

Influence of Oxoacetate Moiety Modifications on Biological Efficacy

Modifications to the oxoacetate portion of the molecule also play a critical role in determining biological efficacy. The parent oxamic acid is a known inhibitor of lactate dehydrogenase. nih.gov The esterification of the carboxylic acid to form the ethyl oxoacetate likely enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. This is a common strategy in drug design to create prodrugs that are more readily absorbed by cells.

Computational Chemistry and Spectroscopic Characterization in Research of Ethyl 4 Nitrophenylamino Oxoacetate

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular systems. Through various theoretical models and simulations, researchers can predict and analyze the behavior of Ethyl (4-nitrophenylamino) oxoacetate, guiding further experimental work.

Molecular Docking Investigations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is particularly valuable in drug discovery and materials science for understanding intermolecular interactions. In the context of this compound, molecular docking studies could be employed to investigate its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors.

While specific docking studies on this compound are not extensively detailed in the provided literature, the methodology is widely applied to similar molecular frameworks. For instance, studies on other heterocyclic compounds involve docking them into the active sites of proteins like DNA gyrase, lanosterol (B1674476) 14α-demethylase, or cyclooxygenase (COX) enzymes to assess their potential as antibacterial, antifungal, or anti-inflammatory agents. nih.govmdpi.com Such studies calculate a docking score, which represents the binding free energy, and analyze the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues. scienceopen.com For this compound, investigations could hypothetically target proteins where substituted oxanilates might exhibit biological activity.

Table 1: Illustrative Example of Molecular Docking Data (Note: This table is a hypothetical representation of typical data from a molecular docking study.)

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2) 1CX2 -8.5 ARG-120, TYR-355 Hydrogen Bond
VAL-523, SER-353 Hydrophobic
DNA Gyrase Subunit B 5L3J -7.9 ASP-73, ILE-78 Hydrogen Bond, Ionic

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net DFT calculations are instrumental in determining a molecule's geometric and electronic properties. For this compound, DFT studies at a level like B3LYP/6-311G(d,p) would yield valuable information about its electronic characteristics. researchgate.net

Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and stability; a smaller gap suggests the molecule is more polarizable and reactive. growingscience.com Furthermore, DFT can generate maps of the molecular electrostatic potential (MEP), which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 2: Representative Electronic Properties from DFT Calculations (Note: This table presents typical data obtained from DFT analysis and is for illustrative purposes.)

Parameter Value Significance
HOMO Energy -6.8 eV Indicates electron-donating ability
LUMO Energy -2.5 eV Indicates electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.3 eV Relates to chemical reactivity and stability
Dipole Moment 5.2 Debye Measures overall polarity of the molecule
Ionization Potential 6.8 eV Energy required to remove an electron

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are particularly useful for studying the conformational flexibility and stability of a molecule like this compound.

By simulating the molecule's behavior in a solvent (such as water or DMSO) over time, researchers can observe its various accessible conformations and the transitions between them. This analysis helps in understanding how the molecule might adapt its shape to fit into a binding site or how its structure behaves in different environments. Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Prediction of Reactivity and Reaction Pathways

Computational chemistry, particularly methods based on DFT, can be used to predict the chemical reactivity of this compound and explore potential reaction pathways. Reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness, provide insights into the molecule's behavior in chemical reactions. mdpi.com

The analysis of frontier molecular orbitals (HOMO and LUMO) is crucial, as these orbitals are the primary participants in chemical reactions. growingscience.com The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively. Additionally, computational methods can be used to model the transition states of potential reactions, allowing for the calculation of activation energies and the determination of the most favorable reaction pathways. This predictive capability is essential for designing efficient synthetic routes and understanding degradation mechanisms. mdpi.com

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized compounds. They provide direct experimental evidence of a molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. nih.gov Through ¹H NMR and ¹³C NMR, the chemical structure of this compound can be unequivocally confirmed. mdpi.com

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons. youtube.com For this compound, one would expect distinct signals for the aromatic protons on the nitrophenyl ring, the N-H proton, and the protons of the ethyl group. The splitting of the aromatic protons and the characteristic triplet-quartet pattern of the ethyl group would be key identifiers.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, confirming the carbon backbone. The chemical shifts of the carbonyl carbons, the aromatic carbons (including those attached to the nitro and amino groups), and the ethyl group carbons would appear in their characteristic regions.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is a prediction based on standard chemical shift values and is for illustrative purposes.)

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
~10.5 N-H ~163.0 C=O (ester)
~8.2 2H, Aromatic (ortho to NO₂) ~158.0 C=O (amide)
~7.9 2H, Aromatic (meta to NO₂) ~144.0 Aromatic C-NO₂
~4.3 2H, Quartet (-OCH₂CH₃) ~142.0 Aromatic C-NH
~1.3 3H, Triplet (-OCH₂CH₃) ~125.0 Aromatic C-H
~118.0 Aromatic C-H
~63.0 -OCH₂CH₃

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The functional groups present in this compound, including the nitro group, the aromatic ring, the amide linkage, and the ester group, all give rise to characteristic absorption and scattering bands.

Analysis of the IR spectrum would be expected to reveal strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the amide and ester carbonyl (C=O) groups would result in intense stretching bands, generally between 1650 and 1750 cm⁻¹. The N-H stretching of the secondary amide would likely appear as a distinct band in the 3200-3400 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic ring and the ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-O single bond of the ester and the C-N bond of the amide also produce characteristic absorptions in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the nitro group and the aromatic ring, which often produce strong Raman scattering signals. The C=C stretching vibrations of the benzene (B151609) ring are also typically well-defined in the Raman spectrum.

Table 1: Expected Infrared and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amide (N-H)Stretch3200 - 3400
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
Carbonyl (Amide C=O)Stretch1650 - 1690
Carbonyl (Ester C=O)Stretch1730 - 1750
Nitro (NO₂)Asymmetric Stretch1500 - 1570
Nitro (NO₂)Symmetric Stretch1300 - 1370
Ester (C-O)Stretch1000 - 1300
Amide (C-N)Stretch1200 - 1350

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and investigating the fragmentation pathways of a compound. For this compound (C₁₀H₁₀N₂O₅), the expected molecular weight is approximately 238.2 g/mol . emerginginvestigators.orgnih.gov In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be anticipated at m/z 238.

The fragmentation of this compound would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅), which would result in a fragment ion at m/z 193. libretexts.org Cleavage of the amide bond could also occur.

Furthermore, the nitroaromatic portion of the molecule would influence the fragmentation. The loss of the nitro group (NO₂) as a radical would lead to a fragment at m/z 192. The fragmentation of nitro-aromatic compounds can also involve rearrangements and the loss of smaller neutral molecules like NO and CO. nih.govresearchgate.netnih.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

Fragment IonProposed Structure/LossExpected m/z
[M]⁺Molecular Ion238
[M - OC₂H₅]⁺Loss of ethoxy radical193
[M - NO₂]⁺Loss of nitro radical192
[C₆H₄NO₂]⁺Nitrophenyl cation122
[C₂H₅O]⁺Ethoxy cation45

Note: The relative abundance of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophores present, primarily the p-nitrophenyl group. This group typically exhibits strong absorption in the UV region due to π → π* transitions of the benzene ring and the nitro group.

The presence of the amino group attached to the phenyl ring will likely cause a red shift (bathochromic shift) of the absorption maximum compared to nitrobenzene (B124822) itself, due to the electron-donating nature of the nitrogen lone pair extending the conjugated system. The exact position of the absorption maximum (λmax) would be solvent-dependent, with more polar solvents often causing further shifts in the absorption bands. It is plausible that the primary absorption band for the p-nitrophenylamino moiety would appear in the range of 300-400 nm. The electronic transitions associated with the oxoacetate portion of the molecule are expected to occur at shorter wavelengths and may be masked by the more intense absorptions of the aromatic system.

Table 3: Expected UV-Vis Absorption Data for this compound

ChromophoreElectronic TransitionExpected λmax Range (nm)
p-Nitrophenylaminoπ → π300 - 400
Carbonyl (C=O)n → π270 - 300 (typically weak)

Note: The specific λmax and molar absorptivity (ε) would need to be determined experimentally in a specified solvent.

Future Research Directions and Translational Perspectives

Emerging Synthetic Methodologies for (4-Nitrophenylamino) Oxoacetate Derivatives

The synthesis of ethyl (4-nitrophenylamino) oxoacetate and its derivatives is poised for significant advancement through modern synthetic strategies that prioritize efficiency, safety, and sustainability.

Flow Chemistry: A major leap forward involves the adoption of continuous-flow synthesis. nih.goveuropa.eu The nitration of aromatic rings and the subsequent reduction of nitro groups are often highly exothermic and can be hazardous in traditional batch reactors. ewadirect.com Flow chemistry offers superior control over reaction parameters like temperature and mixing, drastically improving safety and often leading to higher yields and purity in shorter reaction times. nih.goveuropa.eu This technology is particularly suitable for handling potentially explosive nitroaromatic compounds and enables safer scale-up from the lab to industrial production. nih.gov For instance, a metal-free reduction of nitro compounds using trichlorosilane (B8805176) has been successfully adapted to a continuous-flow process, achieving high yields rapidly and without the need for extensive purification. nih.gov

Green Chemistry and Advanced Catalysis: There is a strong push towards greener synthetic routes that reduce waste and avoid harsh reagents. mdpi.comnih.gov This includes the use of more environmentally benign solvents and the development of highly efficient, recyclable catalysts for C-N bond formation—the key step in creating the N-aryl amine linkage. mdpi.comrsc.org Recent progress in the palladium-catalyzed synthesis of N-troponyl-oxalamide peptides showcases how novel catalytic systems can create complex amide structures. nih.gov Similarly, new protocols for synthesizing N-arylamides from readily available starting materials like benzonitriles using hypervalent iodine reagents represent a more sustainable approach. mdpi.com These methodologies could be adapted for the synthesis of this compound derivatives, minimizing the environmental footprint.

Biocatalysis: The use of enzymes in synthesis (biocatalysis) is an emerging area that offers high selectivity under mild conditions. nih.gov Lipase-catalyzed reactions, for example, have been successfully employed in the continuous-flow synthesis of β-amino acid esters through the Michael addition of aromatic amines. mdpi.com Exploring enzymes that can catalyze the amidation reaction between a 4-nitroaniline (B120555) precursor and an ethyl oxoacetate derivative could provide a highly efficient and green pathway to the target molecule and its analogs.

Exploration of Novel Biological Targets and Therapeutic Areas

While the direct therapeutic applications of this compound are not yet established, its structural motifs—the oxalamide and nitroaromatic groups—are present in many biologically active molecules, suggesting significant potential for drug discovery. lookchem.comresearchgate.netscielo.br

Antiviral and Antimicrobial Agents: The oxalamide scaffold has been identified as a promising starting point for developing new antiviral drugs. Recent research, guided by virtual screening, has led to the design of potent neuraminidase inhibitors based on an oxalamide core structure, with activity against the influenza virus. rsc.org Furthermore, a related compound, N-(4-nitrophenyl)oxamic acid, has been shown to be a non-competitive inhibitor of sialidase from Vibrio cholerae, the bacterium responsible for cholera, highlighting a potential antibacterial avenue. researchgate.net The broader class of nitroaromatic compounds has a long history in medicine as antibacterial and antiprotozoal agents. scielo.br

Anticancer and Antioxidant Research: Derivatives of the core structure are also being explored for other therapeutic benefits. For example, studies on various N,N-bis substituted oxalamide derivatives have demonstrated significant antioxidant activity in laboratory assays. ijbbku.comresearchgate.net In the realm of oncology, arylamine N-acetyltransferases (NATs), enzymes that metabolize compounds containing aryl-amine structures, have been identified as potential drug targets. nih.govnih.gov Developing inhibitors for specific NAT enzymes, which are upregulated in certain cancers, could be a viable therapeutic strategy. nih.gov

Agrochemicals: Beyond pharmaceuticals, the nitroaromatic scaffold is a cornerstone in the agrochemical industry for creating pesticides. lookchem.comnih.gov The reactivity of this compound makes it a valuable intermediate for synthesizing novel crop protection agents, potentially with improved efficacy and better environmental profiles. lookchem.com

Integration with Advanced Drug Discovery Platforms

The discovery of novel therapeutic agents based on the this compound scaffold can be dramatically accelerated by integrating modern drug discovery platforms.

High-Throughput and In Silico Screening: High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds against specific biological targets. researchgate.net This technology has been successfully used to identify small molecule inhibitors for targets like arylamine N-acetyltransferases and to screen for potential drugs against diseases like leukemia. nih.govuu.nl A library of derivatives based on the this compound core could be efficiently screened against a wide array of enzymes and receptors to uncover new biological activities.

Complementing HTS, in silico screening uses computational models to predict how molecules will interact with biological targets. chemmethod.comrsc.org Techniques like molecular docking and molecular dynamics simulations can prioritize which derivatives are most likely to be active, saving significant time and resources. chemmethod.com This approach has already been used to identify lead compounds for neuraminidase inhibitors from an oxalamide derivative and to optimize ligands for metal-mediated reactions. rsc.orgrsc.org

Fragment-Based Drug Discovery (FBDD): In FBDD, smaller chemical fragments, such as the 4-nitrophenyl or the ethyl oxoacetate moieties, are screened for weak binding to a biological target. Promising fragments are then grown or linked together to create a more potent lead compound. The 4-nitrophenyl group itself is a known fragment used in developing probes and synthons for various applications, including radiolabeling of biomolecules for imaging. nih.govresearchgate.netnih.gov

Potential in Materials Science and Other Applied Chemical Disciplines

The chemical properties of this compound, particularly the oxalamide linkage and the electron-withdrawing nitro group, open up intriguing possibilities in materials science.

Coordination Polymers and Functional Materials: The oxalamide moiety is an excellent ligand for coordinating with metal ions. researchgate.net This has been exploited to create coordination polymers—large, repeating structures of metal ions linked by organic molecules. bohrium.com These materials can exhibit interesting magnetic, porous, or catalytic properties. bohrium.comfigshare.comuoa.gr By using derivatives of this compound as the organic linker, novel functional materials with tailored properties could be assembled.

Organogelators: There is growing interest in low-molecular-weight organogelators, which are small molecules that can self-assemble in organic solvents to form gels. These have potential applications in areas like oil spill remediation and drug delivery. nih.gov Amine- and amino acid-derived molecules with long alkyl chains have shown promise as effective organogelators. nih.govnih.gov The hydrogen-bonding capabilities of the amide groups in the oxalamide structure of this compound derivatives could be harnessed to design new gel-forming materials.

Polymers and Dyes: Nitroaromatic compounds are fundamental building blocks in the synthesis of polymers and dyes. nih.govmdpi.com The nitro group is a strong chromophore (a part of a molecule responsible for its color) and can be chemically reduced to an amino group, which is a versatile functional handle for polymerization reactions. wikipedia.org This makes this compound a valuable precursor for creating new polymers or high-performance dyes. The study of how nitroaromatic compounds interact with metal surfaces is also relevant for applications in catalysis and environmental science. mdpi.com

Q & A

Basic: What are the established synthetic methodologies for Ethyl (4-Nitrophenylamino) Oxoacetate, and how can reaction efficiency be optimized?

Answer:
Synthesis typically involves condensation between 4-nitroaniline derivatives and ethyl oxoacetate precursors. Key protocols include:

  • Amination-Condensation : Ethyl oxoacetate reacts with 4-nitroaniline in polar aprotic solvents (e.g., DMF) under reflux, catalyzed by acetic acid. highlights analogous syntheses for ethyl 4-nitrobenzoylacetate, where stoichiometric ratios (1:1.2 amine:oxoacetate) improve yields .
  • Chlorination Followed by Coupling : As described in , ethyl (mesitylamino)oxoacetate undergoes chlorination with PCl₅ to form reactive intermediates, which couple with aryl halides under reflux in xylene .
    Optimization Strategies :
    • Temperature : Maintain reflux (110–140°C) to ensure activation.
    • Solvent : Use toluene or xylene for high-boiling reactions to avoid side products.
    • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

TechniqueKey ApplicationsExample from Evidence
IR Spectroscopy Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (asymmetric stretch, ~1520 cm⁻¹) groupsUsed in to detect decarboxylation via loss of ester C=O .
¹H/¹³C NMR Assigns ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aryl signals reports ¹³C NMR peaks at ~165–175 ppm for oxoacetate carbonyls .
HRMS Confirms molecular ion ([M+H]⁺) and fragmentation patterns validates trifluoromethyl analogs with exact mass matching .

Advanced: How can researchers address contradictions in spectroscopic data when unexpected products form during derivatization reactions?

Answer:
Unexpected outcomes (e.g., decarboxylation instead of cyclization) require systematic analysis:

  • Mechanistic Probes :
    • Control Experiments : Omit key reagents (e.g., Lawesson’s reagent in ) to isolate side-reaction pathways .
    • Isotopic Labeling : Use ¹³C-labeled oxoacetate to track carbon migration during decarboxylation.
  • Advanced Techniques :
    • X-ray Crystallography : Resolve ambiguous structures, as done for phenothiazine derivatives in .
    • 2D NMR (COSY, HSQC) : Map coupling networks to distinguish regioisomers.

Advanced: What mechanistic insights explain the regioselectivity observed in nucleophilic additions to this compound?

Answer:
The electron-withdrawing nitro group directs nucleophiles to the α-carbon of the oxoacetate moiety. demonstrates that Grignard reagents preferentially attack the carbonyl adjacent to the nitro group due to:

  • Resonance Stabilization : The nitro group delocalizes electron density, stabilizing the enolate intermediate.
  • Steric Effects : Bulky substituents on the aryl ring favor attack at less hindered positions.
    Validation : Computational studies (DFT) model transition states to predict regioselectivity, as applied in ’s imine addition studies .

Methodological: How should researchers design a protocol for synthesizing novel this compound analogs with modified aryl groups?

Answer:
Stepwise Protocol :

Substrate Variation : Replace 4-nitroaniline with substituted anilines (e.g., 4-CF₃, 4-CN) using conditions from .

Reaction Screening :

  • Test solvents (toluene vs. DMF) and bases (K₂CO₃ vs. NaH).
  • Optimize molar ratios (amine:oxoacetate = 1:1.2) .

Purification :

  • Use silica chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

Validation :

  • Compare melting points and spectroscopic data to parent compound ( ) .
  • Assess purity via HPLC (C18 column, acetonitrile/water mobile phase).

Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Model transition states for nucleophilic additions or cyclizations. used this approach to explain stereoselectivity in imine additions .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., xylene vs. THF).
  • Software Tools : Gaussian or ORCA for energy profiling; VMD for visualizing intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.